molecular formula C13H19O4PS2 B1677288 propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate CAS No. 14211-01-9

propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate

Cat. No.: B1677288
CAS No.: 14211-01-9
M. Wt: 334.4 g/mol
InChI Key: KZTXOHMYUXADBN-UHFFFAOYSA-N
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Description

propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate typically involves the reaction of isopropyl alcohol with O,O-dimethyldithiophosphoric acid and 1-phenylacetic acid. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, often using common reducing agents.

    Substitution: Substitution reactions are common, where one group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with different biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and effects on different biological pathways.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate include:

  • Ethyl O,O-dimethyldithiophosphoryl-1-phenylacetate
  • Methyl O,O-dimethyldithiophosphoryl-1-phenylacetate
  • Propyl O,O-dimethyldithiophosphoryl-1-phenylacetate

Uniqueness

What sets this compound apart is its specific isopropyl group, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to different chemical and biological properties, making it valuable for specific applications .

Properties

CAS No.

14211-01-9

Molecular Formula

C13H19O4PS2

Molecular Weight

334.4 g/mol

IUPAC Name

propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate

InChI

InChI=1S/C13H19O4PS2/c1-10(2)17-13(14)12(11-8-6-5-7-9-11)20-18(19,15-3)16-4/h5-10,12H,1-4H3

InChI Key

KZTXOHMYUXADBN-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC

Canonical SMILES

CC(C)OC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OMS 1092

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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